Cas no 2248293-05-0 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-1,3-benzoxazole-4-carboxylate)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-1,3-benzoxazole-4-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 2248293-05-0
- EN300-6517086
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-1,3-benzoxazole-4-carboxylate
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- Inchi: 1S/C17H10N2O5/c1-9-18-14-12(7-4-8-13(14)23-9)17(22)24-19-15(20)10-5-2-3-6-11(10)16(19)21/h2-8H,1H3
- InChI Key: KKFOJDYLKZEISU-UHFFFAOYSA-N
- SMILES: O(C(C1=CC=CC2=C1N=C(C)O2)=O)N1C(C2C=CC=CC=2C1=O)=O
Computed Properties
- Exact Mass: 322.05897142g/mol
- Monoisotopic Mass: 322.05897142g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 24
- Rotatable Bond Count: 3
- Complexity: 541
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 89.7Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-1,3-benzoxazole-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6517086-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-1,3-benzoxazole-4-carboxylate |
2248293-05-0 | 0.05g |
$780.0 | 2023-05-29 | ||
| Enamine | EN300-6517086-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-1,3-benzoxazole-4-carboxylate |
2248293-05-0 | 0.1g |
$817.0 | 2023-05-29 | ||
| Enamine | EN300-6517086-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-1,3-benzoxazole-4-carboxylate |
2248293-05-0 | 0.25g |
$855.0 | 2023-05-29 | ||
| Enamine | EN300-6517086-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-1,3-benzoxazole-4-carboxylate |
2248293-05-0 | 0.5g |
$891.0 | 2023-05-29 | ||
| Enamine | EN300-6517086-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-1,3-benzoxazole-4-carboxylate |
2248293-05-0 | 1g |
$928.0 | 2023-05-29 | ||
| Enamine | EN300-6517086-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-1,3-benzoxazole-4-carboxylate |
2248293-05-0 | 2.5g |
$1819.0 | 2023-05-29 | ||
| Enamine | EN300-6517086-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-1,3-benzoxazole-4-carboxylate |
2248293-05-0 | 5g |
$2692.0 | 2023-05-29 | ||
| Enamine | EN300-6517086-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-1,3-benzoxazole-4-carboxylate |
2248293-05-0 | 10g |
$3992.0 | 2023-05-29 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-1,3-benzoxazole-4-carboxylate Related Literature
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-1,3-benzoxazole-4-carboxylate
Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-1,3-benzoxazole-4-carboxylate (CAS No. 2248293-05-0)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-1,3-benzoxazole-4-carboxylate (CAS No. 2248293-05-0) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of isoindole derivatives and exhibits unique structural and functional properties that make it a promising candidate for various therapeutic applications.
The molecular structure of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-1,3-benzoxazole-4-carboxylate is characterized by a central isoindole core linked to a 2-methylbenzoxazole moiety through an ester linkage. The presence of the 1,3-dioxo group and the 2-methyl substitution on the benzoxazole ring contributes to its distinct chemical properties and biological activity. Recent studies have highlighted the potential of this compound in modulating various biological pathways, making it a valuable target for further investigation.
In the context of medicinal chemistry, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-1,3-benzoxazole-4-carboxylate has been explored for its potential as a lead compound in drug discovery. Its structural features suggest that it may interact with specific protein targets involved in disease pathways. For instance, preliminary studies have shown that this compound can inhibit certain enzymes and receptors that are implicated in inflammatory and neurodegenerative disorders.
The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-1,3-benzoxazole-4-carboxylate has been optimized using advanced synthetic methodologies. These methods involve multi-step reactions that ensure high yields and purity levels. The synthetic route typically starts with the formation of the isoindole core followed by functionalization steps to introduce the benzoxazole moiety and the ester linkage. The ability to synthesize this compound efficiently is crucial for its further development and evaluation in preclinical and clinical settings.
Recent advancements in computational chemistry have also contributed to our understanding of the molecular properties of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-1,3-benzoxazole-4-carboxylate. Molecular dynamics simulations and quantum mechanical calculations have provided insights into its conformational flexibility and binding interactions with target proteins. These computational tools have helped identify key structural features that contribute to the compound's biological activity.
In terms of biological activity, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-1,3-benzoxazole-4-carboxylate has shown promising results in various in vitro assays. It has demonstrated potent inhibitory effects on specific kinases and proteases that are involved in signal transduction pathways. Additionally, studies have indicated that this compound can modulate gene expression profiles associated with inflammation and cell proliferation. These findings suggest that it may have therapeutic potential in treating conditions such as cancer and autoimmune diseases.
To further validate its therapeutic potential, preclinical studies have been conducted using animal models. These studies have evaluated the pharmacokinetic properties of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-y l 2-methyl -1 , 3 -benz ox az ole -4 -car box yla te, including its absorption, distribution, metabolism, excretion (ADME), and toxicity profiles. The results have shown favorable pharmacokinetic parameters and low toxicity levels at therapeutic doses. These findings support the advancement of this compound into clinical trials.
The clinical development of 1,3-dioxo - 2 , 3 -d ihyd ro - 1 H -is oin dol - 2 -y l 2 -m eth yl - 1 , 3 -ben z ox az ole -4 -car box yla te is an ongoing process. Phase I clinical trials are currently underway to assess its safety and tolerability in human subjects. Preliminary data from these trials have been encouraging, with no significant adverse effects reported at tested doses. Future phases will focus on evaluating its efficacy in treating specific diseases and conditions.
In conclusion, 1 , 3 -d io xo - 2 , 3 -d ihyd ro - 1 H -is oin dol - 2 -y l 2 -m eth yl - 1 , 3 -ben z ox az ole -4 -car box yla te (CAS No . 2 , 48 , 99 , 05 ,0 ) represents a promising compound with potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activity make it a valuable target for further investigation and development. As research continues to advance our understanding of this compound's properties and mechanisms of action, it holds great promise for contributing to the discovery of new therapeutic agents.
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